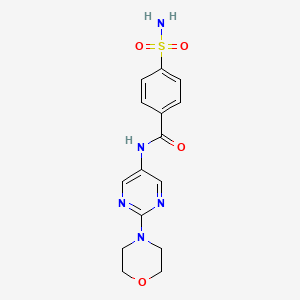

N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c16-25(22,23)13-3-1-11(2-4-13)14(21)19-12-9-17-15(18-10-12)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDUIXYCUHIZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

Substitution: Various nucleophiles; conditionsoften in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s key structural elements are:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms.

- Morpholine substituent : A six-membered oxygen- and nitrogen-containing heterocycle at the 2-position of the pyrimidine.

- 4-Sulfamoylbenzamide group : A benzene ring with a sulfonamide (-SO₂NH₂) and amide (-CONH-) linkage.

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

- Solubility: The sulfamoyl group in the target compound likely improves aqueous solubility compared to non-sulfonamide analogs like MOP .

- Thermal Stability: Morpholine-containing compounds (e.g., N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine) exhibit moderate melting points (43.5–44°C), suggesting stability under standard conditions .

Pharmacokinetic Considerations

- Metabolic Stability : The morpholine ring may reduce metabolic degradation compared to indole-based analogs (e.g., A15), which could undergo cytochrome P450-mediated oxidation .

- Synergistic Potential: While A15 synergizes with DOX, the target compound’s pyrimidine-morpholine structure may allow compatibility with other kinase inhibitors or chemotherapeutics.

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)-4-sulfamoylbenzamide (CAS No. 1396812-41-1) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a morpholinopyrimidine moiety linked to a sulfamoylbenzamide. The presence of these functional groups is believed to contribute to its biological properties, particularly in inhibiting specific targets in cellular pathways.

The biological activity of this compound primarily involves the inhibition of certain enzymes and receptors involved in disease processes. The compound has been studied for its potential as:

- Enzyme Inhibitor : It may act as an inhibitor for various kinases and other enzymes, which are crucial in signaling pathways associated with cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzamide | Alters binding affinity to target enzymes |

| Variations in the morpholine ring | Impact on solubility and bioavailability |

| Sulfamoyl group presence | Essential for maintaining biological activity |

Research indicates that modifications to the morpholine or pyrimidine rings can significantly enhance or diminish the compound's efficacy against specific biological targets.

Case Studies

- Inhibition of Protein Kinases :

-

Antimicrobial Efficacy :

- In vitro assays revealed that this compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties :

Research Findings

Recent research has focused on elucidating the detailed biochemical pathways affected by this compound:

- Cellular Signaling : It modulates pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.